
4-Chloro-2-fluorobenzyl mercaptan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-fluorobenzyl mercaptan is an organosulfur compound with the molecular formula C7H6ClFS. It is a derivative of benzyl mercaptan, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluorobenzyl mercaptan typically involves the introduction of the mercaptan group (-SH) to a benzyl compound that already contains the chlorine and fluorine substituents. One common method is the nucleophilic substitution reaction where a thiol group is introduced to a benzyl halide precursor. For example, 4-Chloro-2-fluorobenzyl chloride can be reacted with sodium hydrosulfide (NaHS) under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using large-scale nucleophilic substitution reactions, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
4-Chloro-2-fluorobenzyl mercaptan can undergo various types of chemical reactions, including:
Oxidation: The mercaptan group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the mercaptan group to a thiol.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides (e.g., bis(4-chloro-2-fluorobenzyl) disulfide) or sulfonic acids.
Reduction: Thiols (e.g., 4-Chloro-2-fluorobenzyl thiol).
Substitution: Various substituted benzyl compounds depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-fluorobenzyl mercaptan is used in several scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms where thiol groups play a crucial role.
Medicine: Potential use in the development of pharmaceuticals that target specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-fluorobenzyl mercaptan involves its reactivity due to the presence of the mercaptan group. The thiol group can form strong bonds with metals and other electrophiles, making it useful in catalysis and as a ligand in coordination chemistry. The chlorine and fluorine substituents can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
4-Fluorobenzyl mercaptan: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-Chloro-3-fluorobenzyl alcohol: Contains a hydroxyl group instead of a mercaptan group, leading to different reactivity and applications.
3,5-Difluorobenzyl mercaptan: Has two fluorine atoms, which can significantly alter its chemical properties compared to 4-Chloro-2-fluorobenzyl mercaptan.
Uniqueness
This compound is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound in the synthesis of specialized organic molecules and in various research applications.
特性
IUPAC Name |
(4-chloro-2-fluorophenyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDKLGNZSQXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
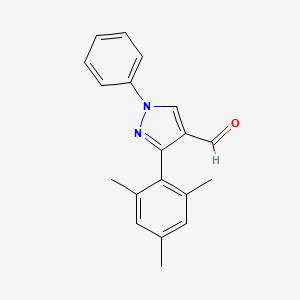
![4-(2,4-Difluorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2676254.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2676255.png)
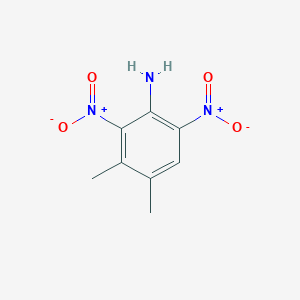

![N-[[1-(Cyclobutylmethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2676258.png)
![ethyl 3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2676260.png)
![1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)pyridine-3-carboxylate](/img/structure/B2676261.png)
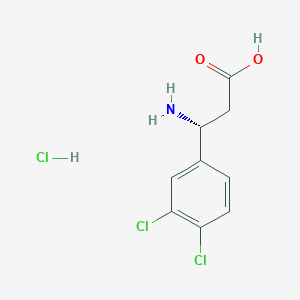
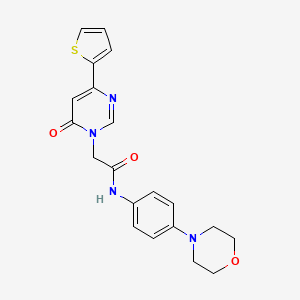
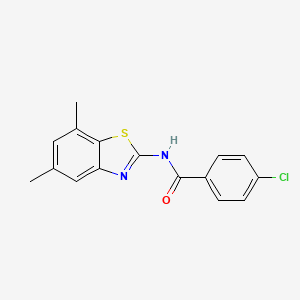
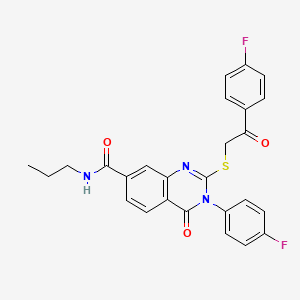
![3-(2-Fluorophenyl)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one](/img/structure/B2676270.png)
![3-butyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2676271.png)
